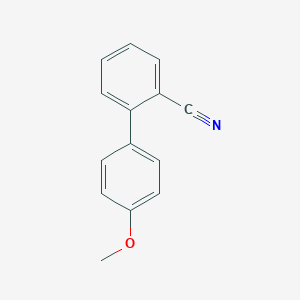

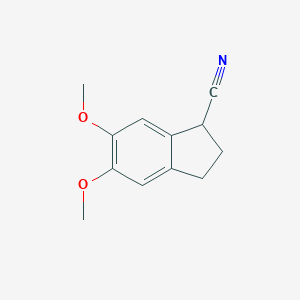

2-(4-Methoxyphenyl)benzonitrile

Übersicht

Beschreibung

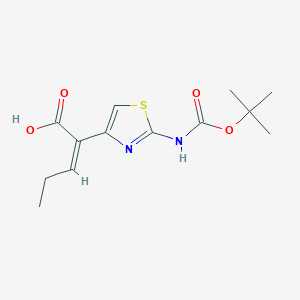

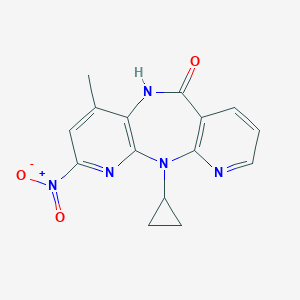

2-(4-Methoxyphenyl)benzonitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a benzonitrile group attached to a 4-methoxyphenyl ring. This structure has been explored for its potential in creating materials with liquid crystalline behavior, as well as for its use in synthesizing bioactive heterocycles .

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, a series of compounds with a similar structure, 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, were synthesized and characterized by spectral techniques . Another study reported the synthesis of a dipolarophile, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, through a base-catalyzed reaction involving (4-methoxyphenyl)acetonitrile . Additionally, a method for the one-step synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride has been described, which could potentially be applied to the synthesis of 2-(4-methoxyphenyl)benzonitrile .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methoxyphenyl)benzonitrile has been extensively studied using X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of a related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was determined, revealing inter and intramolecular hydrogen bonds . In another study, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction and DFT calculations .

Chemical Reactions Analysis

The chemical reactivity of compounds with the 4-methoxyphenyl group has been investigated through various studies. For instance, the molecular electrostatic potential (MEP) surface map of a related molecule was investigated to estimate its chemical reactivity . Another study focused on the synthesis and characterization of a novel Schiff base compound, which involved the preparation of 4-[(2-{[(2-furylmethyl)imino]methyl}-4-methoxyphenoxy)methyl]benzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-methoxyphenyl group have been the subject of several studies. The liquid crystalline behavior of a series of related compounds was investigated, revealing that those with shorter chain lengths exhibited the nematic phase, while those with longer chain lengths showed the orthorhombic columnar phase . The optical properties of these compounds were also studied, indicating that they are good blue emitting materials . Additionally, the electrochemical properties of one of the compounds were analyzed, showing a band gap of 1.89 eV .

Wissenschaftliche Forschungsanwendungen

Liquid Crystalline Behavior and Photophysical Properties

- Luminescent Materials : Synthesized derivatives of benzonitriles, like those in the study by Ahipa et al. (2014), have been investigated for their liquid crystalline behavior. These compounds, including variations of 2-(4-Methoxyphenyl)benzonitrile, show potential as mesogens with interesting photophysical properties, including blue emission, making them candidates for use in optical and electronic devices (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Cycloaromatization Reactions

- Synthesis of Phenanthridine Derivatives : Wu et al. (1999) demonstrated the utility of benzonitriles in cycloaromatization reactions. Their study on methanolysis of various benzonitriles yielded phenanthridine and biphenyl derivatives, indicating the potential of these compounds in synthetic organic chemistry (Wu, Lin, & Chen, 1999).

Photochemical Studies

- Isomerization Research : The study by Toki et al. (1988) involved the radiation-induced cis-trans isomerization of 1,2-bis(4-methoxyphenyl)cyclopropanes in a benzonitrile solution, offering insights into photochemical reaction mechanisms (Toki, Komitsu, Tojo, Takamuku, Ichinose, Mizuno, & Otsuji, 1988).

Nerve-Highlighting Fluorescent Contrast Agents

- Image-Guided Surgery : Gibbs-Strauss et al. (2011) researched the use of benzonitrile derivatives in developing nerve-highlighting fluorescent contrast agents. These agents can cross blood barriers and highlight nerves, aiding in image-guided surgical procedures (Gibbs-Strauss, Nasr, Fish, Khullar, Ashitate, Siclovan, Johnson, Barnhardt, Hehir, & Frangioni, 2011).

Electronic Applications

- Electrolyte Additive in Lithium-Ion Batteries : Huang et al. (2014) demonstrated the use of 4-(Trifluoromethyl)-benzonitrile as an effective electrolyte additive in lithium-ion batteries. This compound enhances the cyclic stability of the batteries, highlighting its importance in energy storage technology (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).

Dye-Sensitized Solar Cells

- Enhancing Solar Cell Efficiency : Latini et al. (2014) explored the use of benzonitrile-based electrolytes in dye-sensitized solar cells (DSSCs). Their research suggests that benzonitrile can improve the long-term stability and efficiency of DSSCs, making it a valuable solvent in solar energy applications (Latini, Aldibaja, Cavallo, & Gozzi, 2014).

Tyrosinase Inhibitors

- Enzyme Inhibition Studies : Nihei and Kubo (2019) identified 4-methoxybenzonitrile as an inhibitor of mushroom tyrosinase, a key enzyme in melanin synthesis. This finding is significant for research in biochemistry and potentially in dermatological applications (Nihei & Kubo, 2019).

Zukünftige Richtungen

While specific future directions for “2-(4-Methoxyphenyl)benzonitrile” were not found, there are studies on similar compounds that suggest potential future directions. For instance, a study on the synthesis and mode of action of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties suggests potential applications in antimicrobial treatments . Another study on the biological activities of oxazole derivatives suggests potential applications in various therapeutic areas .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSSOXPGEMBIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362683 | |

| Record name | 2-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)benzonitrile | |

CAS RN |

125610-78-8 | |

| Record name | 2-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)